![molecular formula C6H4N4 B1209538 2-Amino-1-propene-1,1,3-tricarbonitrile CAS No. 868-54-2](/img/structure/B1209538.png)
2-Amino-1-propene-1,1,3-tricarbonitrile
Overview
Description
2-Amino-1-propene-1,1,3-tricarbonitrile is a chemical compound that has drawn interest due to its potential applications in various fields of chemistry, including organic synthesis and material science. It serves as a precursor for the synthesis of diverse heterocyclic compounds, which are valuable in pharmaceuticals, agrochemicals, and dyestuffs.
Synthesis Analysis
The synthesis of compounds related to this compound involves multi-component reactions that allow the efficient assembly of complex structures from simple precursors. For instance, a related approach was used to synthesize 2-amino-4-(2, 5-dimethoxyphenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile through conventional spectroscopic techniques and X-ray diffraction studies, highlighting the versatility of amino carbonitriles in constructing cyclic and acyclic structures with potential biological activity (Sharma et al., 2022).
Molecular Structure Analysis
The molecular structure of derivatives of this compound, such as 1-Aminocyclohexene-2,4-dicarbonitriles, was determined using spectroscopic data and X-ray crystallography. These analyses revealed the relative stereochemical configurations and conformational preferences, providing insights into the structural features that influence the reactivity and properties of these compounds (Lorente et al., 1995).
Chemical Reactions and Properties
The reactivity of this compound with different reagents leads to the formation of various heterocyclic compounds. For example, its condensation with 2-acetyl-furan yielded derivatives that underwent heterocyclization reactions to give quinoline, furan, pyrazole, and thiophene derivatives with recorded antitumor activity against several cancer cell lines (Mohareb et al., 2011).
Scientific Research Applications
Antitumor Activities
2-Amino-1-propene-1,1,3-tricarbonitrile has been utilized as a precursor in synthesizing quinoline, furan, pyrazole, and thiophene derivatives, which demonstrated significant antitumor activities against various cancer cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. Some of these synthesized compounds have shown high inhibitory effects in cancer treatments (Mohareb, Fleita, & Sakka, 2011).
Synthesis of Heterocyclic Systems
This chemical serves as a multifunctional reagent widely used in the preparation of diverse heterocyclic systems, playing a key role in organic synthesis. The majority of the applications in this area have been explored in the last 20-25 years, highlighting its relevance in modern chemistry (Dotsenko, Krivokolysko, & Semenova, 2018).
Corrosion Inhibition
Studies have shown that derivatives of this compound can act as effective corrosion inhibitors for mild steel in acidic environments. These compounds are reported to provide protective films on the mild steel surface, significantly reducing corrosion rates (Verma, Quraishi, & Singh, 2015).
Solvatochromic Behavior
Research has demonstrated the solvatochromic properties of derivatives of this compound, indicating their potential as solvatochromic probes. These studies explore the interaction of these compounds with different solvents and their ability to indicate changes in solvent polarity (Elmsheeti, Hemdan, Sammour, & Alnajjar, 2020).
Mechanism of Action
Target of Action:
We know that it is a multifunctional reagent widely used for the preparation of diverse heterocyclic systems . Its versatility makes it an attractive candidate for various synthetic pathways.
Biochemical Pathways:
2-Amino-1-propene-1,1,3-tricarbonitrile serves as a key intermediate in the synthesis of various heterocyclic compounds. It can undergo condensation reactions with aromatic nitroso compounds, leading to the formation of useful coloring agents. Additionally, it reacts with 1,3-dithiole-derived polyenals, forming push–pull systems with (Z)-geometry around the newly formed carbon-carbon double bond .
Pharmacokinetics:
Unfortunately, detailed information on the ADME (absorption, distribution, metabolism, and excretion) properties of this compound is scarce. Its solubility in ethanol and water upon heating suggests reasonable bioavailability .
Result of Action:
The molecular and cellular effects of this compound depend on the specific reactions it undergoes. For example, its stimulation of choline acetyltransferase activity in animals suggests potential therapeutic effects on cholinergic disorders .
Safety and Hazards
Future Directions
2-Amino-1-propene-1,1,3-tricarbonitrile is a key intermediate in the synthesis of various heterocyclic compounds . It has potential applications in the synthesis of novel beneficial scaffolds as well as biologically active molecules . It is also used in the field of pharmaceutical and medicinal applications such as nootropic drugs .
properties
IUPAC Name |
2-aminoprop-1-ene-1,1,3-tricarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4/c7-2-1-6(10)5(3-8)4-9/h1,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHGNFYPZNDLAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=C(C#N)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235813 | |
Record name | 2-Amino-1,1,3-tricyanopropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
868-54-2 | |
Record name | 2-Amino-1-propene-1,1,3-tricarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-1,1,3-tricyanopropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Malononitrile dimer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-1,1,3-tricyanopropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminoprop-1-ene-1,1,3-tricarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-1-PROPENE-1,1,3-TRICARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC6G895YHN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.